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Compound of Interest

Compound Name:
3-Amino-4-(2-bromophenyl)butyric

Acid

Cat. No.: B12290679

Get Quote

Executive Summary & Structural Phylogeny
In the realm of advanced chemical synthesis and neuropharmacology, 3-Amino-4-(2-
bromophenyl)butyric acid (often designated as 2-bromo- β -homophenylalanine) stands out

as a critical chiral building block and a potent pharmacological probe. As a halogenated analog

of the gabapentinoid phenibut, the introduction of a heavy, polarizable bromine atom at the

ortho position of the phenyl ring is not merely a cosmetic structural change.

From a mechanistic standpoint, the ortho-bromine induces severe steric hindrance against the

β -carbon protons. This restricts the dihedral angle of the phenyl ring, effectively locking the

pharmacophore into a specific bioactive conformation. This restricted flexibility is invaluable for

researchers developing stable β -peptide foldamers and those mapping the steric constraints of

the α2​δ subunit of Voltage-Dependent Calcium Channels (VDCCs) and GABA-B receptors.

Chemical Identity & Quantitative Data
Because stereochemistry dictates both the synthetic approach and the pharmacological target

affinity, precise identification of the enantiomers is critical. The table below summarizes the

core registry and physicochemical data for the specific stereoisomers of this compound.
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Property
(S)-Enantiomer
(HCl Salt)

(R)-Enantiomer
(HCl Salt)

(S)-Enantiomer
(Free Base)

CAS Number 403661-76-7[1] 401915-60-4[2] 769112-34-7[3]

IUPAC Name

(3S)-3-amino-4-(2-

bromophenyl)butanoic

acid hydrochloride

(3R)-3-amino-4-(2-

bromophenyl)butanoic

acid hydrochloride

(3S)-3-amino-4-(2-

bromophenyl)butanoic

acid

Common Synonyms

L-2-Bromo- β -

homophenylalanine

HCl[4]

D-2-Bromo- β -

homophenylalanine

HCl

(bS)-b-Amino-2-

bromobenzenebutanoi

c acid[3]

Molecular Formula C10H13BrClNO2[1] C10H13BrClNO2[2] C10H12BrNO2[3]

Molecular Weight 294.57 g/mol [5] 294.57 g/mol [5] 258.11 g/mol [3]

Storage Temp
Room Temperature

(RT)[4]
2-8 °C[2] Room Temperature

Pharmacological Mechanisms & Target Selectivity
The causality behind selecting the ortho-bromo derivative over the para-substituted (e.g.,

baclofen) or unsubstituted (phenibut) variants lies in its unique target selectivity.

Gabapentinoids require a specific spatial arrangement of their lipophilic tail relative to the

zwitterionic amino acid core to effectively bind to the α2​δ subunit of VDCCs. The bulky ortho-

bromine atom forces the molecule into a pseudo-cyclic conformation.

The (S)-Enantiomer (CAS 403661-76-7)[6] typically exhibits higher affinity for the α2​δ VDCC

subunit, reducing calcium influx and subsequently dampening excitatory neurotransmitter

(glutamate) release.

The (R)-Enantiomer (CAS 401915-60-4)[7] acts predominantly as an agonist at the

metabotropic GABA-B receptor, initiating Gi/o protein cascades that lead to potassium

channel efflux and neuronal hyperpolarization.
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Figure 1: Stereoselective pharmacological modulation of VDCCs and GABA-B receptors.

Enantioselective Synthesis: A Self-Validating
Protocol
To achieve the high enantiomeric excess (ee > 98%) required for pharmacological testing[4],

researchers must avoid racemic synthesis followed by chiral resolution, which is notoriously

low-yielding for heavily substituted β -amino acids. Instead, an asymmetric Michael addition is

the gold standard.

Methodological Causality: The Deprotection Dilemma
A critical failure point in synthesizing 2-bromophenyl derivatives is the deprotection phase. If a

Carboxybenzyl (Cbz) protecting group is used, its removal requires Palladium on Carbon

(Pd/C) catalyzed hydrogenation. Causality: The Pd/C catalyst will indiscriminately cleave the

delicate C-Br bond via hydrogenolysis, yielding the des-bromo impurity (standard phenibut).

Therefore, a tert-Butyloxycarbonyl (Boc) protecting group must be utilized, allowing for

chemoselective acidic cleavage that leaves the aryl halide entirely intact.
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Step-by-Step Synthetic Workflow
Knoevenagel Condensation: React 2-bromobenzaldehyde with malonic acid in the presence

of catalytic piperidine and pyridine to yield 2-bromocinnamic acid.

Asymmetric Michael Addition: Treat the cinnamic acid derivative with a chiral lithium amide

(e.g., derived from (R)-N-benzyl-1-phenylethanamine). Causality: The chiral auxiliary blocks

one face of the enoate, forcing the amine to attack stereoselectively, establishing the (S)-

stereocenter.

Chemoselective Deprotection: Dissolve the N-Boc protected intermediate in anhydrous 1,4-

dioxane. Slowly add 4M HCl in dioxane at 0 °C.

Self-Validating Precipitation: As the Boc group is cleaved, the resulting (S)-3-Amino-4-(2-
bromophenyl)butyric acid hydrochloride becomes insoluble in dioxane and precipitates as

a white crystalline powder[2]. Validation: The spontaneous precipitation acts as an inherent

thermodynamic purity gate; organic impurities and cleaved protecting group byproducts

remain in solution.

Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield

CAS 403661-76-7[1].
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Figure 2: Enantioselective synthesis and chemoselective deprotection workflow.

Analytical Validation: Orthogonal Confirmation
To ensure the trustworthiness of the synthesized batch, the protocol must be verified through

orthogonal analytical techniques that confirm both the enantiomeric purity and the preservation

of the halogen.

Chiral HPLC: Run the sample through a Chiralpak AD-H column (Hexane/IPA mobile phase).

The presence of a single sharp peak confirms the success of the asymmetric Michael

addition, targeting an ee of ≥ 99%[2].
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Electrospray Ionization Mass Spectrometry (ESI-MS): The mass spectrum must display the

classic 1:1 isotopic doublet characteristic of a single bromine atom ( 79 Br and 81 Br). The

observation of m/z [M+H]+ at 258.01 and 260.01[8] validates that no dehalogenation

occurred during the acidic deprotection step.

Safety & Handling: Safety Data Sheets (SDS) for CAS 401915-60-4 indicate potential

respiratory and skin irritation[9]. Validation protocols must be conducted under local exhaust

ventilation using standard PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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